molecular formula C50H95O10P B12984092 3-(((2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl (13Z,13'Z)-bis(docos-13-enoate)

3-(((2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl (13Z,13'Z)-bis(docos-13-enoate)

Cat. No.: B12984092
M. Wt: 887.3 g/mol
InChI Key: JYJIYAOIKUDVPZ-CLFAGFIQSA-N
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Description

3-(((2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl (13Z,13’Z)-bis(docos-13-enoate) is a complex organic compound that features multiple functional groups, including hydroxyl, phosphoryl, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl (13Z,13’Z)-bis(docos-13-enoate) typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The phosphoryl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential effects on cellular processes. Its phosphoryl group suggests it could interact with enzymes involved in phosphorylation-dephosphorylation cycles.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may have bioactive properties that could be harnessed for drug development.

Industry

In industrial applications, this compound could be used in the production of specialty chemicals or materials. Its unique structure may impart desirable properties to the final products.

Mechanism of Action

The mechanism by which 3-(((2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl (13Z,13’Z)-bis(docos-13-enoate) exerts its effects likely involves interactions with specific molecular targets. The phosphoryl group may interact with enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • **3-(((2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl bis(oleate)
  • **3-(((2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl bis(linoleate)

Uniqueness

Compared to similar compounds, 3-(((2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl (13Z,13’Z)-bis(docos-13-enoate) may exhibit unique properties due to the specific arrangement of its functional groups and the presence of the docos-13-enoate moieties

Properties

Molecular Formula

C50H95O10P

Molecular Weight

887.3 g/mol

IUPAC Name

[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(Z)-docos-13-enoyl]oxypropyl] (Z)-docos-13-enoate

InChI

InChI=1S/C50H95O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-49(53)57-45-48(46-59-61(55,56)58-44-47(52)43-51)60-50(54)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,47-48,51-52H,3-16,21-46H2,1-2H3,(H,55,56)/b19-17-,20-18-

InChI Key

JYJIYAOIKUDVPZ-CLFAGFIQSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

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